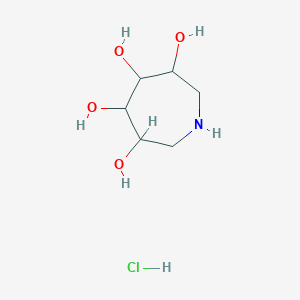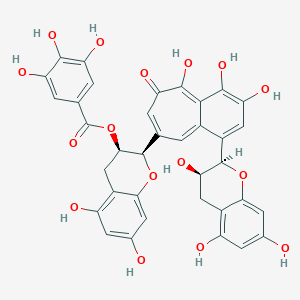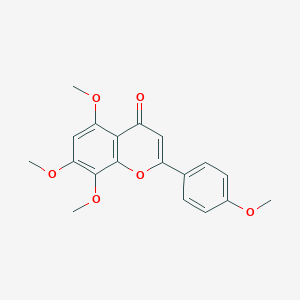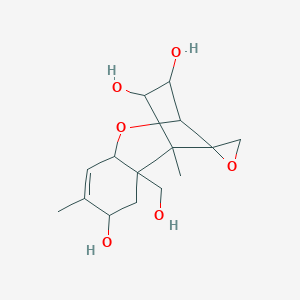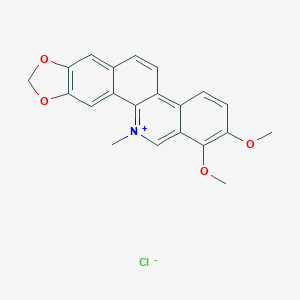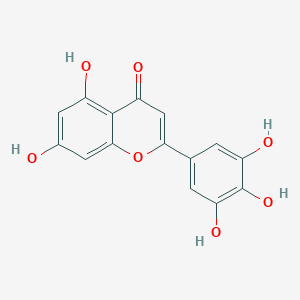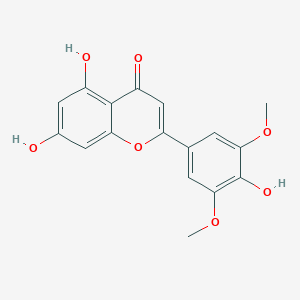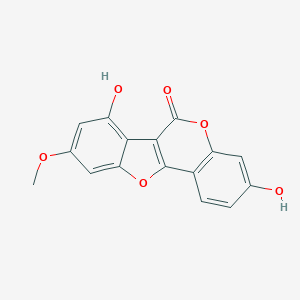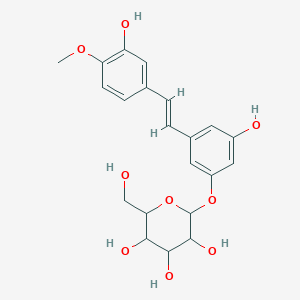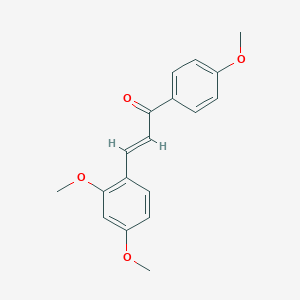
2,4,4'-三甲氧基查耳酮
描述
2,4,4’-Trimethoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often found in various plants. The structure of 2,4,4’-Trimethoxychalcone includes three methoxy groups attached to the chalcone backbone, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system .
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique optical properties
作用机制
Target of Action
2,4,4’-Trimethoxychalcone, a type of chalcone, primarily targets enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 2,4,4’-Trimethoxychalcone is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
The study used liquid chromatography and tandem mass spectrometry to determine HMTC in rat plasma, suggesting that similar methods might be applicable for studying the pharmacokinetics of 2,4,4’-Trimethoxychalcone .
Result of Action
The molecular and cellular effects of 2,4,4’-Trimethoxychalcone’s action primarily involve the reduction of inflammation. By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, leading to reduced inflammation .
Action Environment
The action, efficacy, and stability of 2,4,4’-Trimethoxychalcone can be influenced by various environmental factors. For instance, the compound’s fluorescence properties have been studied in different solvent media, revealing that certain mixtures can enhance its fluorescence . This suggests that the compound’s environment can impact its properties and potentially its biological activity.
生化分析
Biochemical Properties
2,4,4’-Trimethoxychalcone has been shown to inhibit the enzyme activity of phospholipase A2, lipoxygenase, and cyclo-oxygenase . It also has high resistance to hydrochloric acid, chloride, and blood pressure . This compound can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group . The methoxyl group on the 2-hydroxychalcone can be demethylated by methyltransferase enzymes in bacteria to form the flavylium ion .
Cellular Effects
2,4,4’-Trimethoxychalcone has been shown to reduce P-glycoprotein expression in a time-dependent manner and inhibit cell proliferation . Furthermore, it has been found to induce apoptosis in multi-drug-resistant human uterine sarcoma MES-SA/Dx5 cells .
Molecular Mechanism
The molecular mechanism of 2,4,4’-Trimethoxychalcone involves binding to DNA and inhibiting bacterial growth . It also inhibits the enzyme activity of phospholipase A2, lipoxygenase, and cyclo-oxygenase . This compound can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group . The methoxyl group on the 2-hydroxychalcone can be demethylated by methyltransferase enzymes in bacteria to form the flavylium ion .
Temporal Effects in Laboratory Settings
It has been shown that this compound can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group .
Metabolic Pathways
2,4,4’-Trimethoxychalcone is involved in the flavonoid biosynthesis pathway . It can undergo equilibrium isomerization to form a chalcone with a 2-hydroxychalcone group . The methoxyl group on the 2-hydroxychalcone can be demethylated by methyltransferase enzymes in bacteria to form the flavylium ion .
准备方法
Synthetic Routes and Reaction Conditions: 2,4,4’-Trimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of p-Anisaldehyde with 2,4-Dimethoxyacetophenone in the presence of a base such as sodium hydroxide or lithium hydroxide. The reaction is typically carried out in ethanol or methanol at room temperature or in an ultrasonic bath to enhance the reaction rate .
Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization .
化学反应分析
Types of Reactions: 2,4,4’-Trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated compounds.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated chalcones.
Substitution: Amino or thio-substituted chalcones.
相似化合物的比较
2’,4’,4-Trihydroxychalcone: Known for its antioxidant properties.
2’,4’,3,4-Tetrahydroxychalcone: Exhibits anti-inflammatory activity.
2’,4-Dihydroxy-6’-isopentyloxychalcone: Modulates immune responses
Uniqueness: 2,4,4’-Trimethoxychalcone stands out due to its unique combination of methoxy groups, which enhance its stability and bioactivity. This structural feature allows it to exhibit a broader range of biological activities compared to other chalcones .
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASJJCFLWLUQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939912 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18493-34-0 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4'-Trimethoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018493340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


